Bis(4-nitrophenyl) phosphorochloridate

Descripción general

Descripción

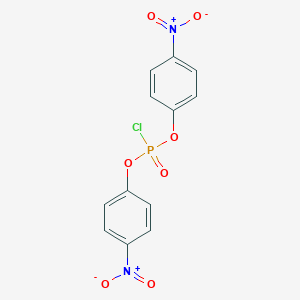

Bis(4-nitrophenyl) phosphorochloridate: is an organophosphorus compound with the molecular formula C12H8ClN2O7P. It is characterized by the presence of two 4-nitrophenyl groups attached to a phosphorochloridate moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nitrophenyl) phosphorochloridate typically involves the reaction of 4-nitrophenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, and a base like pyridine is often used to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2C6H4(NO2)OH+POCl3→(C6H4(NO2))2P(O)Cl+2HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to handle the exothermic nature of the reaction. The use of automated systems can also help in scaling up the production while maintaining product quality .

Análisis De Reacciones Químicas

Types of Reactions: Bis(4-nitrophenyl) phosphorochloridate undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphoramidates and phosphates.

Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form bis(4-nitrophenyl) phosphate and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile.

Catalysts: Bases like pyridine or triethylamine can be used to facilitate the reactions.

Major Products:

Phosphoramidates: Formed when reacting with amines.

Phosphates: Formed when reacting with alcohols or undergoing hydrolysis

Aplicaciones Científicas De Investigación

Enzyme Activity Assays

BNPPC serves as a substrate for measuring the activity of phosphodiesterases, enzymes that hydrolyze phosphodiester bonds in nucleic acids and other biomolecules. For instance, it has been used to determine the enzyme activity of root phosphodiesterases in wetland plants, providing insights into plant biochemistry and ecology .

Table 1: Enzyme Activity Studies Using BNPPC

| Study Reference | Application | Findings |

|---|---|---|

| Phosphodiesterase activity | Used as substrate to assess enzyme kinetics | |

| Hydrolysis reactions | Investigated hydrolysis rates under various conditions |

Organic Synthesis

BNPPC is employed as a reagent in organic synthesis, particularly in the formation of phosphoesters and phosphonates. Its high reactivity allows it to participate in nucleophilic substitution reactions, making it useful for synthesizing complex organic molecules. For example, it has been utilized in the synthesis of various phosphoric acid derivatives and other organophosphorus compounds .

Table 2: Applications in Organic Synthesis

| Reaction Type | Product Type | Reference |

|---|---|---|

| Nucleophilic substitution | Phosphoesters | |

| Hydrolysis reactions | Phosphoric acid derivatives |

Mechanistic Studies

Research has also focused on understanding the reaction mechanisms involving BNPPC. Studies have shown unexpected stoichiometry in the cleavage of bis(4-nitrophenyl) phosphate and related compounds when treated with alkaline hydrogen peroxide. Such investigations provide valuable insights into the reactivity and stability of phosphorochloridate compounds under different conditions .

Table 3: Mechanistic Insights from BNPPC Studies

| Reaction Condition | Observed Phenomenon | Reference |

|---|---|---|

| Alkaline hydrogen peroxide treatment | Unexpected stoichiometry observed | |

| Reaction with nucleophiles | Variability in cleavage rates |

Case Study 1: Enzymatic Hydrolysis of BNPPC

In a detailed study on enzymatic hydrolysis, researchers evaluated how different enzymes interact with BNPPC. The findings indicated that certain enzymes exhibit higher specificity and activity towards BNPPC compared to other substrates, highlighting its potential utility in biochemical research .

Case Study 2: Synthesis of Phosphate Esters

A series of experiments demonstrated the effectiveness of BNPPC in synthesizing phosphate esters through nucleophilic attack by alcohols. This method showcased high yields and selectivity for desired products, making it a valuable tool for synthetic chemists .

Mecanismo De Acción

The mechanism of action of bis(4-nitrophenyl) phosphorochloridate involves the transfer of the phosphoryl group to nucleophiles. The reaction typically proceeds through a pentacoordinate transition state, where the nucleophile attacks the phosphorus atom, leading to the displacement of the chloride ion. This mechanism is similar to that observed in many phosphoryl transfer reactions catalyzed by enzymes .

Comparación Con Compuestos Similares

Bis(4-nitrophenyl) phosphate: Similar in structure but contains a phosphate group instead of a phosphorochloridate group.

Bis(4-nitrophenyl) carbonate: Contains a carbonate group and is used in similar applications as a reagent in organic synthesis.

Uniqueness: Bis(4-nitrophenyl) phosphorochloridate is unique due to its high reactivity and ability to act as a versatile phosphorylating agent. Its ability to form stable phosphoramidates and phosphates makes it valuable in both research and industrial applications .

Actividad Biológica

Bis(4-nitrophenyl) phosphorochloridate is an organophosphorus compound characterized by its two 4-nitrophenyl groups attached to a phosphorus atom, which is also bonded to a chlorine atom. This structure enhances its reactivity, making it significant for various chemical applications, including potential biological interactions. Understanding the biological activity of this compound is essential for exploring its potential therapeutic and toxicological implications.

Chemical Structure and Properties

- Chemical Formula : C12H10ClN2O4P

- Molecular Weight : 300.64 g/mol

- Structural Features : The presence of nitro groups contributes to the compound's electrophilic nature, allowing it to interact with nucleophiles in biological systems.

Biological Activity Overview

Research on this compound is limited; however, insights can be drawn from studies of similar compounds, particularly bis(4-nitrophenyl) phosphate (BNPP), which has been extensively studied for its enzymatic interactions and biological effects.

Enzyme Interactions

- Phosphodiesterases : Similar compounds have been shown to act as substrates for phosphodiesterases, enzymes that play crucial roles in cellular signaling and metabolism. Studies indicate that this compound could potentially inhibit or modulate these enzymes, impacting various physiological processes .

- Hydrolysis Mechanism : Research has indicated that bis(4-nitrophenyl) phosphate undergoes hydrolysis catalyzed by metal complexes. This mechanism may also apply to this compound, suggesting a pathway for biochemical interactions in living organisms .

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that bis(4-nitrophenyl) phosphate inhibits glycosyltransferases, enzymes involved in carbohydrate metabolism. This inhibition can affect lipid biosynthesis pathways, indicating potential metabolic implications for this compound as well .

- Comparative Reactivity : Compared to simpler organophosphates, this compound exhibits increased reactivity due to the dual nitrobenzyl groups. This structural feature allows it to participate in a broader range of chemical reactions, including those relevant to biological systems.

- Toxicological Implications : Organophosphates are known for their neurotoxic effects due to their ability to inhibit acetylcholinesterase. Although specific studies on this compound are scarce, its structural similarity suggests that it may exhibit similar toxicological profiles .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Bis(4-nitrophenyl) phosphate (BNPP) | Phosphate ester | Substrate for phosphodiesterases; enzyme inhibition |

| This compound | Phosphorochloridate | Potential substrate for enzymatic reactions; unknown effects |

| Bis(2,4-dinitrophenyl) phosphate | Phosphate ester | More reactive; used in enzyme activity studies |

Propiedades

IUPAC Name |

1-[chloro-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN2O7P/c13-23(20,21-11-5-1-9(2-6-11)14(16)17)22-12-7-3-10(4-8-12)15(18)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUMNXFSXCQDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400486 | |

| Record name | BIS(4-NITROPHENYL) PHOSPHOROCHLORIDATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6546-97-0 | |

| Record name | BIS(4-NITROPHENYL) PHOSPHOROCHLORIDATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.